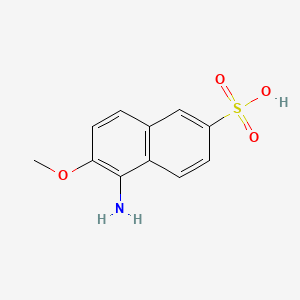
2-Naphthalenesulfonic acid, 5-amino-6-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenesulfonic acid, 5-amino-6-methoxy- is an organic compound derived from naphthalene. It is characterized by the presence of an amino group at the 5th position, a methoxy group at the 6th position, and a sulfonic acid group at the 2nd position on the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amination and Sulfonation: One common method involves the amination of 2-hydroxynaphthalene-6-sulfonic acid through a Bucherer reaction.
Industrial Production Methods
Industrial production of 2-Naphthalenesulfonic acid, 5-amino-6-methoxy- often involves large-scale reactions in reactors designed to handle the specific conditions required for amination, sulfonation, and methoxylation. These processes are optimized for yield and purity, ensuring the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in substitution reactions, often involving halogenating agents or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes with altered functional groups.
Applications De Recherche Scientifique
2-Naphthalenesulfonic acid, 5-amino-6-methoxy- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Naphthalenesulfonic acid, 5-amino-6-methoxy- involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The sulfonic acid group enhances its solubility and reactivity, facilitating its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2-naphthalenesulfonic acid: Known for its use in dye synthesis and as a biochemical reagent.
6-Amino-2-naphthalenesulfonic acid: Utilized in similar applications but differs in the position of the amino group.
4-Amino-1-naphthalenesulfonic acid: Another related compound with distinct chemical properties and applications.
Uniqueness
2-Naphthalenesulfonic acid, 5-amino-6-methoxy- is unique due to the presence of both an amino and a methoxy group, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it particularly valuable in the synthesis of complex organic molecules and in various research applications.
Propriétés
Numéro CAS |
86-45-3 |
|---|---|
Formule moléculaire |
C11H11NO4S |
Poids moléculaire |
253.28 g/mol |
Nom IUPAC |
5-amino-6-methoxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C11H11NO4S/c1-16-10-5-2-7-6-8(17(13,14)15)3-4-9(7)11(10)12/h2-6H,12H2,1H3,(H,13,14,15) |
Clé InChI |
OXQJOAGKNHVOAI-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C=C(C=C2)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)

![5-ethyl-3-[5-(7-methylspiro[2H-1-benzofuran-3,1'-cyclopropane]-4-yl)oxypyridin-2-yl]imidazolidine-2,4-dione](/img/structure/B14763795.png)
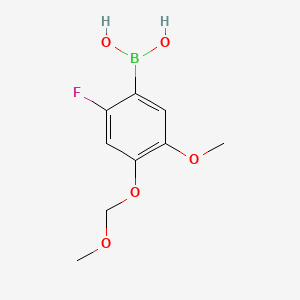
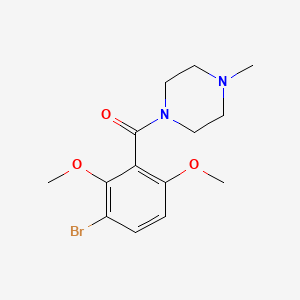
![(2R,3R,4S,5R)-2-[2-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14763800.png)
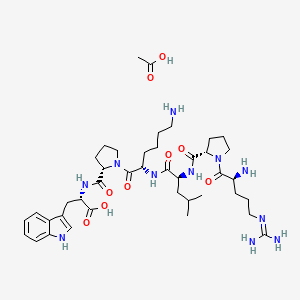
![Benzo[3,4]cyclohepta[1,2-d]imidazole](/img/structure/B14763814.png)
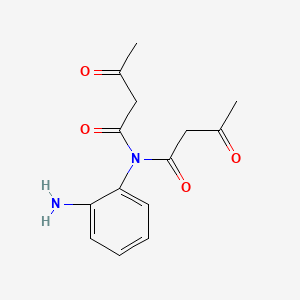
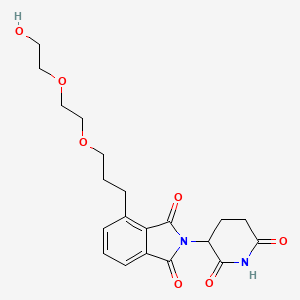
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-a-oxo-](/img/structure/B14763829.png)

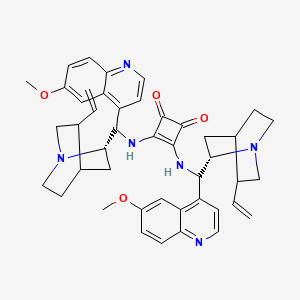
![2-(5-Bromo[1,1'-diphenyl]-3-yl)-pyridine](/img/structure/B14763847.png)
